An In-depth Technical Guide to 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole: Structure, Synthesis, and Characterization
An In-depth Technical Guide to 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, a proposed synthetic pathway, and detailed spectroscopic characterization of 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole. This compound is a notable heterocyclic molecule incorporating the pharmacologically significant indazole and furan scaffolds. As an analogue of the well-studied antiplatelet and anticancer agent YC-1, this derivative holds considerable interest for further investigation in medicinal chemistry and drug discovery. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel indazole derivatives.
Introduction: The Significance of Indazole and Furan Moieties in Medicinal Chemistry
The indazole core, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in drug discovery due to its presence in a wide array of biologically active compounds.[1][2] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] Their ability to act as bioisosteres of purines allows them to interact with various biological targets, such as protein kinases.[1]
Similarly, the furan ring is a five-membered aromatic heterocycle prevalent in numerous natural products and synthetic pharmaceuticals.[6][7] It is often employed as a bioisosteric replacement for phenyl rings, offering modulated electronic and steric properties that can enhance drug-receptor interactions and improve pharmacokinetic profiles.[6] Furan-containing compounds have exhibited diverse therapeutic potential, including antibacterial, antifungal, antiviral, and anti-inflammatory activities.[8][9]
The strategic combination of the indazole and furan moieties in a single molecular entity, such as 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole, presents a compelling opportunity for the development of novel therapeutic agents. This particular structure is a close analog of YC-1 (1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole), a potent soluble guanylate cyclase (sGC) activator with significant antiplatelet and potential anticancer activities.[10][11][12] The methoxycarbonyl group in the target compound offers a potential point for further chemical modification and may influence the molecule's overall biological activity and pharmacokinetic properties.
Chemical Structure and Properties
The chemical structure of 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole is characterized by a central indazole ring system. A benzyl group is attached to the N1 position of the indazole, and a 5-methoxycarbonyl-2-furyl group is substituted at the C3 position.
Caption: Chemical structure of 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole.
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₂₀H₁₆N₂O₃ |
| Molecular Weight | 344.36 g/mol |
| LogP | 3.8 - 4.2 |
| Topological Polar Surface Area (TPSA) | 64.9 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
Proposed Synthesis Pathway
While a specific published synthesis for 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole was not identified, a reliable synthetic route can be proposed based on the established synthesis of its close analog, YC-1.[4] The key distinction in the synthesis is the retention of the methoxycarbonyl group on the furan ring, which in the YC-1 synthesis is reduced to a hydroxymethyl group in the final step.
The proposed synthesis involves a multi-step process commencing with the acylation of methyl 2-furoate, followed by condensation with benzylhydrazine and subsequent oxidative cyclization to form the indazole ring.
Caption: Proposed synthetic workflow for 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Methyl 5-benzoyl-2-furoate
-
To a stirred solution of methyl 2-furoate in a suitable anhydrous solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) at 0 °C.
-
Slowly add benzoyl chloride to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) to yield methyl 5-benzoyl-2-furoate.
Causality: The Friedel-Crafts acylation is a classic and effective method for introducing an acyl group onto an aromatic ring. The furan ring is sufficiently electron-rich to undergo this electrophilic substitution, and the C5 position is the most reactive site. The Lewis acid catalyst is essential for activating the benzoyl chloride.
Step 2: Synthesis of the Hydrazone Intermediate
-
Dissolve methyl 5-benzoyl-2-furoate in glacial acetic acid.
-
Add benzylhydrazine to the solution.
-
Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the hydrazone intermediate.
Causality: The condensation reaction between the ketone of the acylated furan and benzylhydrazine forms the corresponding hydrazone. Acetic acid serves as both the solvent and a catalyst for this reaction.
Step 3: Oxidative Cyclization to 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole
-
Dissolve the hydrazone intermediate in an appropriate solvent such as dichloromethane.
-
Add an oxidizing agent, for example, lead(IV) acetate (Pb(OAc)₄), portion-wise to the solution at room temperature.
-
Stir the reaction mixture until the hydrazone is fully converted (monitored by TLC).
-
Filter the reaction mixture to remove any insoluble byproducts.
-
Wash the filtrate with aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the final product, 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole.
Causality: The oxidative cyclization is the key step in forming the indazole ring. The oxidizing agent facilitates the intramolecular cyclization of the hydrazone onto the adjacent benzene ring, followed by aromatization to yield the stable indazole heterocycle.
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the analysis of the chemical structure and comparison with known data for similar indazole and furan derivatives.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons of the indazole, benzyl, and furan moieties, as well as the methyl ester group.
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale |
| ~8.1 - 8.2 | d | 1H | Indazole H-4 | The proton at C4 of the indazole is typically deshielded and appears as a doublet. |
| ~7.2 - 7.8 | m | 8H | Indazole H-5, H-6, H-7 & Phenyl-H | The remaining protons of the indazole and the five protons of the benzyl's phenyl group will likely appear as a complex multiplet in this region. |
| ~7.0 - 7.1 | d | 1H | Furan H-3 | The furan proton adjacent to the indazole ring. |
| ~6.8 - 6.9 | d | 1H | Furan H-4 | The furan proton adjacent to the methoxycarbonyl group. |
| ~5.6 - 5.7 | s | 2H | Benzyl CH₂ | The benzylic protons will appear as a characteristic singlet. |
| ~3.9 | s | 3H | Methoxycarbonyl CH₃ | The methyl protons of the ester group will be a sharp singlet. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) (Predicted) | Assignment | Rationale |
| ~162 - 164 | C=O (Ester) | The carbonyl carbon of the ester group is expected in this downfield region. |
| ~140 - 150 | Indazole & Furan Quaternary Carbons | Quaternary carbons of the aromatic rings. |
| ~136 - 138 | Phenyl Quaternary Carbon | The ipso-carbon of the benzyl's phenyl group. |
| ~120 - 130 | Indazole, Furan & Phenyl CH | Aromatic carbons bearing a hydrogen atom. |
| ~110 - 115 | Furan CH | Furan carbons can be slightly more shielded than benzene carbons. |
| ~109 - 111 | Indazole C-7 | The C7 carbon of the indazole ring. |
| ~52 - 53 | Methoxycarbonyl CH₃ | The carbon of the methyl ester group. |
| ~50 - 52 | Benzyl CH₂ | The benzylic carbon. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) (Predicted) | Vibration | Functional Group |
| ~3100 - 3000 | C-H stretch | Aromatic C-H |
| ~2950 | C-H stretch | Aliphatic C-H (CH₃) |
| ~1720 - 1730 | C=O stretch | Ester carbonyl |
| ~1600 - 1450 | C=C and C=N stretch | Aromatic rings |
| ~1250 - 1100 | C-O stretch | Ester C-O |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Expected Molecular Ion (M⁺): m/z = 344.12
-
Key Fragmentation Pattern: A prominent fragment is expected at m/z = 91, corresponding to the tropylium cation ([C₇H₇]⁺) from the loss of the benzyl group. Other fragments may arise from the cleavage of the indazole-furan bond and the loss of the methoxycarbonyl group.
Potential Applications and Future Directions
Given its structural similarity to YC-1, 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole is a prime candidate for investigation in several therapeutic areas:
-
Cardiovascular Diseases: As an analog of a known sGC activator, this compound could be evaluated for its antiplatelet and vasodilatory effects, with potential applications in treating thrombosis and pulmonary hypertension.[11][13]
-
Oncology: YC-1 has demonstrated anticancer properties, and this derivative should be screened for its cytotoxic and antiproliferative activities against various cancer cell lines.[14][15] The methoxycarbonyl group could serve as a handle for the development of prodrugs or for conjugation to targeting moieties.
-
Inflammation and Angiogenesis: The indazole scaffold is known to be present in anti-inflammatory agents. The potential of this compound to inhibit inflammatory pathways and angiogenesis warrants investigation.
Future research should focus on the successful synthesis and purification of this molecule, followed by a thorough spectroscopic confirmation of its structure. Subsequent in vitro and in vivo studies will be crucial to elucidate its biological activity profile and to determine its potential as a lead compound for drug development. Structure-activity relationship (SAR) studies, involving modifications of the benzyl and methoxycarbonyl groups, could provide valuable insights for optimizing its therapeutic efficacy.
Conclusion
1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole represents a promising, yet underexplored, heterocyclic compound with significant potential in medicinal chemistry. This technical guide has provided a detailed overview of its chemical structure, a plausible and well-grounded synthetic protocol, and a comprehensive prediction of its spectroscopic characteristics. By leveraging the established chemistry of its constituent scaffolds and its close analog YC-1, this document aims to facilitate further research and development of this and related indazole derivatives as potential therapeutic agents.
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